molecular formula C23H17ClN2O2 B4329078 N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No. B4329078
M. Wt: 388.8 g/mol
InChI Key: RXEIDTMMYQPURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, also known as CBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide may act by inhibiting certain enzymes involved in cell growth and proliferation. N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to have several biochemical and physiological effects. In a study conducted on breast cancer cells, N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide was found to induce cell death and inhibit cell growth. N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to have antioxidant effects, reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields. N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has also been shown to have high binding affinity for certain drugs and proteins, making it a potential candidate for drug delivery and protein labeling studies. However, N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has limitations for lab experiments. It has low solubility in water, making it difficult to work with in aqueous solutions. In addition, N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has not been extensively studied in vivo, limiting its potential applications in animal studies.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide. In medicine, further studies are needed to determine the efficacy of N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide as an anticancer agent in vivo. In pharmacology, further studies are needed to determine the potential of N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide as a drug delivery system for targeted drug delivery. In biochemistry, further studies are needed to determine the specificity of N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide for protein labeling and to develop new methods for protein labeling using N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide. Overall, N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has potential applications in various fields and further research is needed to fully understand its potential.

Scientific Research Applications

N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has potential applications in various fields, including medicine, pharmacology, and biochemistry. In medicine, N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been studied for its potential use as an anticancer agent. In a study conducted on breast cancer cells, N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide was found to induce cell death and inhibit cell growth. In pharmacology, N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been studied for its potential use as a drug delivery system. N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to have high binding affinity for certain drugs, making it a potential candidate for targeted drug delivery. In biochemistry, N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been studied for its potential use as a tool for protein labeling. N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to selectively bind to proteins containing specific amino acid residues, making it a potential candidate for protein labeling studies.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-18-11-9-16(10-12-18)15-25-23(28)22(27)21-20(17-6-2-1-3-7-17)14-19-8-4-5-13-26(19)21/h1-14H,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEIDTMMYQPURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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